molecular formula C24H22N4 B14474025 5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine CAS No. 65798-91-6

5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine

Cat. No.: B14474025
CAS No.: 65798-91-6
M. Wt: 366.5 g/mol
InChI Key: HOHYOTWWNZZSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected by ethylene bridges to pyridine rings. This structure allows for significant flexibility and potential for various chemical interactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like 3-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can be performed using sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, particularly with trimethylsilyl cyanide.

Common Reagents and Conditions

    Oxidizing Agents: 3-chloroperoxybenzoic acid.

    Reducing Agents: Sodium and ammonium chloride.

    Nucleophiles: Trimethylsilyl cyanide.

Major Products

The major products formed from these reactions include various pyridine derivatives and bipyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The ethylene bridges provide flexibility, allowing the compound to adapt to different environments and targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(2-(pyridin-3-yl)ethyl)pyridine
  • N,N’-Bis(2-pyridylethyl)pyromellitic diimide

Uniqueness

5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is unique due to its dual bipyridine units connected by ethylene bridges, providing significant flexibility and potential for diverse chemical interactions. This structure distinguishes it from other similar compounds, making it particularly valuable in coordination chemistry and catalysis .

Properties

CAS No.

65798-91-6

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

5-(2-pyridin-3-ylethyl)-2-[5-(2-pyridin-3-ylethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C24H22N4/c1-3-19(15-25-13-1)5-7-21-9-11-23(27-17-21)24-12-10-22(18-28-24)8-6-20-4-2-14-26-16-20/h1-4,9-18H,5-8H2

InChI Key

HOHYOTWWNZZSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CN=C(C=C2)C3=NC=C(C=C3)CCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.